N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Overview
Description
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common approach is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the sulfonation of the pyrazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Sulfonation: Benzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling: Palladium catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions include substituted pyrazoles, sulfoxides, sulfones, and biaryl compounds .
Scientific Research Applications
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antileishmanial and antimalarial activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways . The presence of the bromine atom and the sulfonamide group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-bromopyrazole: A simpler pyrazole derivative with similar bromination but lacking the sulfonamide group.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in coupling reactions.
Hydrazine-coupled pyrazoles: Compounds with similar pyrazole cores but different substituents, exhibiting diverse biological activities.
Uniqueness
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE stands out due to its combination of a brominated pyrazole ring and a benzenesulfonamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methyl-4-propan-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2S/c1-11(2)12-5-7-13(8-6-12)22(20,21)18(3)10-15-14(16)9-17-19(15)4/h5-9,11H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAFENGXFFWETE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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